molecular formula C16H33N3O4 B187239 1,5-Bis-Boc-1,5,9-triazanonane CAS No. 122248-82-2

1,5-Bis-Boc-1,5,9-triazanonane

Cat. No.: B187239
CAS No.: 122248-82-2
M. Wt: 331.45 g/mol
InChI Key: BRTHUYVAYIKJPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis-Boc-1,5,9-triazanonane is synthesized through a series of chemical reactions involving the protection of amino groups with Boc (tert-butoxycarbonyl) groups. The synthetic route typically involves the reaction of a triazanonane backbone with Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure it meets the required specifications .

Mechanism of Action

The mechanism of action of 1,5-Bis-Boc-1,5,9-triazanonane primarily involves its ability to act as a linker in chemical reactions. The Boc-protected amino groups can be selectively deprotected to form free amines, which can then participate in various chemical transformations. This property makes it a versatile tool in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis-Boc-1,5,9-triazanonane is unique due to its specific arrangement of Boc-protected amino groups, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of dendrimers and other complex molecules .

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-10-8-12-19(11-7-9-17)14(21)23-16(4,5)6/h7-12,17H2,1-6H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTHUYVAYIKJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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